molecular formula C₂₀H₂₀D₃NO₄ B1141332 Naltrexone-d3 (100 ug/mL in Methanol) CAS No. 1261080-26-5

Naltrexone-d3 (100 ug/mL in Methanol)

Katalognummer B1141332
CAS-Nummer: 1261080-26-5
Molekulargewicht: 344.42
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naltrexone is a mu-opioid receptor antagonist with applications in treating opioid and alcohol dependence. It is characterized by its ability to cross the blood-brain barrier and modulate neurotransmission. Understanding the specific isotope-labeled variant, Naltrexone-d3, involves analyzing its synthesis, molecular structure, and interaction with biological systems, which is crucial for developing precise analytical methods in pharmacokinetics and pharmacodynamics studies.

Synthesis Analysis

Naltrexone and its derivatives are synthesized through several chemical reactions, including key steps that modify the morphine structure. Notably, the synthesis of novel naltrexone derivatives with altered D-rings provides insights into the molecule's interaction with opioid receptors. These synthetic approaches offer pathways to investigate Naltrexone-d3's unique properties and applications in research and clinical settings (Nagase et al., 2010).

Molecular Structure Analysis

Investigations into the structure of naltrexone have been carried out through spectroscopic methods, revealing its conformation and interactions with solvents. Crystallographic studies of naltrexone chloride solvates with different alcohols elucidate the molecule's structural flexibility and the role of solvent interactions. Such analyses are foundational in understanding the molecular structure of Naltrexone-d3 (Menze et al., 2017).

Chemical Reactions and Properties

Naltrexone's interaction with biological systems, including its transport across the blood-brain barrier and modulation of neurotransmitter systems, highlights its chemical reactivity and biological properties. Studies on naltrexone's transport by proton-coupled organic cation antiporters in human immortalized brain capillary endothelial cells underline the complexity of its pharmacokinetics (Kitamura et al., 2022).

Physical Properties Analysis

The electrochemical characterization of naltrexone provides insights into its physical properties, including electroactive behavior and interaction with modified electrodes. This information is pivotal for developing analytical techniques for naltrexone detection and quantification in various matrices (Ghorbani-Bidkorbeh et al., 2010).

Chemical Properties Analysis

The chemical properties of naltrexone, including its binding affinity to opioid receptors and interaction with biological molecules, are crucial for its therapeutic effects. Molecular dynamics simulations and binding energy calculations provide insights into the inhibitory mechanism of naltrexone and its metabolites, elucidating the molecular basis of its action against opioid addiction and potential anticancer effects (Bello, 2022).

Wissenschaftliche Forschungsanwendungen

Blood-Brain Barrier Transport

Naltrexone-d3's transport across the blood-brain barrier (BBB) has been a subject of study. Kitamura et al. (2022) investigated this using hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line. They found that naltrexone is taken up in a concentration-dependent manner in these cells and that this uptake is mediated by a proton-coupled organic cation antiporter. The study suggests active transport of naltrexone from blood to the brain across the BBB by this antiporter, which is significant in understanding how drugs like naltrexone-d3 can reach brain tissues (Kitamura et al., 2022).

Immunomodulatory Properties

Low-dose naltrexone (LDN) has been researched for its potential as an immunomodulator in various conditions, including autoimmune diseases and cancer. Li et al. (2018) reviewed the pharmacological functions and mechanisms of LDN, highlighting its potential as an immunomodulatory agent in therapy for cancer and many immune-related diseases. This suggests that naltrexone-d3, at low doses, could have significant applications in modulating immune responses (Li et al., 2018).

Neuropharmacological Treatments for Alcoholism

Naltrexone's role in neuropharmacological treatments, particularly for alcoholism, has been explored. Johnson & Ait-Daoud (2000) discussed the basis and clinical findings of naltrexone in this context, considering its interaction with neurotransmitter systems like the opioid, N-methyl-d-aspartate, and monoamine systems. This research is crucial for understanding naltrexone-d3's potential applications in treating alcoholism and related disorders (Johnson & Ait-Daoud, 2000).

Anticancer Potential

Naltrexone, particularly in low doses, has been studied for its potential anticancer properties. Qu et al. (2021) summarized studies on LDN's oncotherapy potential, discussing its role in inhibiting DNA synthesis and viability in various cancers. These findings open possibilities for naltrexone-d3 in cancer treatment, especially considering its immunomodulatory effects (Qu et al., 2021).

Safety And Hazards

Naltrexone can cause serious side effects, including the risk of opioid overdose6. You can accidentally overdose in two ways. Naltrexone blocks the effects of opioid drugs. Do not take large amounts of opioids, including opioid-containing medicines, such as heroin or prescription pain pills, to try to overcome the opioid-blocking effects of this medication. This can lead to serious injury, coma, or death6.


Eigenschaften

CAS-Nummer

1261080-26-5

Produktname

Naltrexone-d3 (100 ug/mL in Methanol)

Molekularformel

C₂₀H₂₀D₃NO₄

Molekulargewicht

344.42

Synonyme

(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one;  _x000B_Antaxone-D3;  Depade-D3;  EN 1639A-D3;  NIH 8503-D3;  Nalorex-D3;  Trexan-D3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.